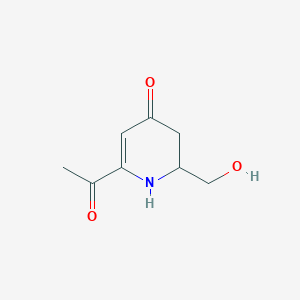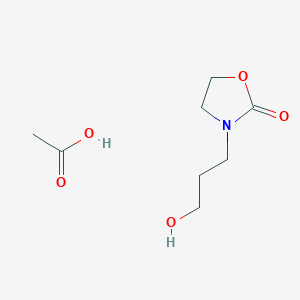
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxypropyl)-2-oxazolidinone Acetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound features a hydroxypropyl group attached to an oxazolidinone ring, which is further esterified with acetic acid. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and practical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate typically involves the reaction of 3-hydroxypropylamine with ethyl chloroformate to form the oxazolidinone ring. This intermediate is then reacted with acetic anhydride to yield the acetate ester. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions: 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amines or other reduced derivatives.
Substitution: The acetate group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced oxazolidinone derivatives.
Substitution: Various acylated or functionalized derivatives.
科学研究应用
3-(3-Hydroxypropyl)-2-oxazolidinone Acetate finds applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its reactive functional groups.
作用机制
The mechanism of action of 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can engage in hydrogen bonding and other interactions with biological molecules, while the oxazolidinone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
相似化合物的比较
3-Hydroxypropionic Acid: Shares the hydroxypropyl group but lacks the oxazolidinone ring.
2-Oxazolidinone: Contains the oxazolidinone ring but lacks the hydroxypropyl and acetate groups.
3-(2-Hydroxyethyl)-2-oxazolidinone: Similar structure with a hydroxyethyl group instead of hydroxypropyl.
Uniqueness: 3-(3-Hydroxypropyl)-2-oxazolidinone Acetate is unique due to the combination of its hydroxypropyl group, oxazolidinone ring, and acetate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications.
属性
分子式 |
C8H15NO5 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO3.C2H4O2/c8-4-1-2-7-3-5-10-6(7)9;1-2(3)4/h8H,1-5H2;1H3,(H,3,4) |
InChI 键 |
VZUMHTBGTBIDIT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1COC(=O)N1CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



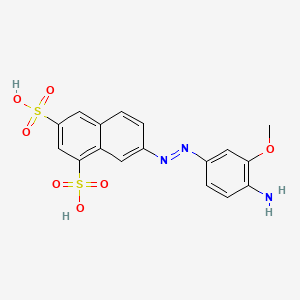
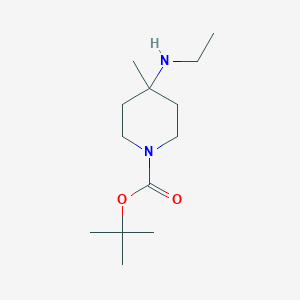
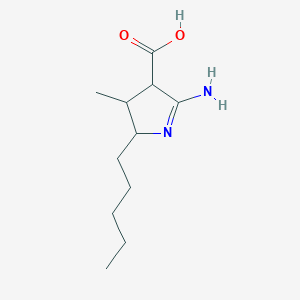
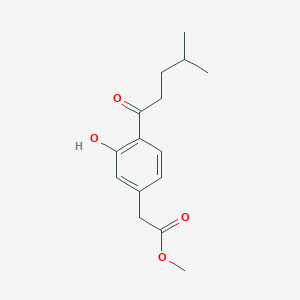


![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
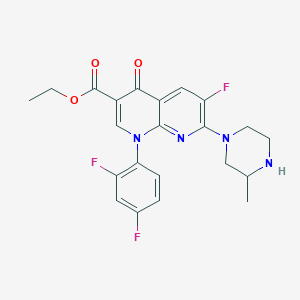

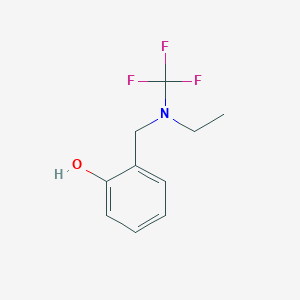
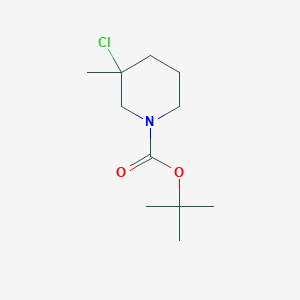
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)
